1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one
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Overview
Description
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and an ethanone group at the 8-position.
Preparation Methods
The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethanoyl chloride under basic conditions . The reaction typically proceeds through nucleophilic substitution, where the ethanoyl chloride reacts with the nitrogen atom of the imidazo[1,2-a]pyridine ring.
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., chloroform, dichloromethane), bases (e.g., sodium methoxide), and controlled temperatures . Major products formed from these reactions include halogenated derivatives, alcohols, and N-oxides.
Scientific Research Applications
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyridin-8-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-5-3-4-9(8(2)13)10(12)11-7/h3-6H,1-2H3 |
InChI Key |
QJUBTMLEHQPNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)C |
Origin of Product |
United States |
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